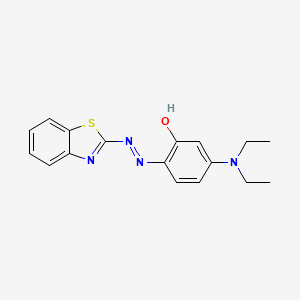
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The benzothiazole moiety and the diethylamino group contribute to its distinct chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-(diethylamino)phenol under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: Cleaved products of the azo bond, often resulting in benzothiazole derivatives and phenolic compounds.
Reduction: Corresponding amines, such as 2-aminobenzothiazole and 5-(diethylamino)phenol.
Substitution: Nitro or sulfonic acid derivatives of the original compound.
Applications De Recherche Scientifique
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through the interaction of the azo group with various molecular targets. The azo group can undergo reduction in biological systems, leading to the release of active amines that interact with cellular components. The benzothiazole moiety is known to bind to specific enzymes and receptors, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-(2-benzothiazolylazo)-
- Phenol, 2-(2-benzothiazolylazo)-4-(diethylamino)-
- Phenol, 2-(2-benzothiazolylazo)-3-(diethylamino)-
Uniqueness
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- stands out due to the specific positioning of the diethylamino group, which influences its electronic properties and reactivity. This unique structure enhances its binding affinity to certain metal ions and biological targets, making it more effective in analytical and therapeutic applications compared to its analogs.
Propriétés
Numéro CAS |
55939-25-8 |
|---|---|
Formule moléculaire |
C17H18N4OS |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yldiazenyl)-5-(diethylamino)phenol |
InChI |
InChI=1S/C17H18N4OS/c1-3-21(4-2)12-9-10-13(15(22)11-12)19-20-17-18-14-7-5-6-8-16(14)23-17/h5-11,22H,3-4H2,1-2H3 |
Clé InChI |
ZBJKHKZRHLGTPR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


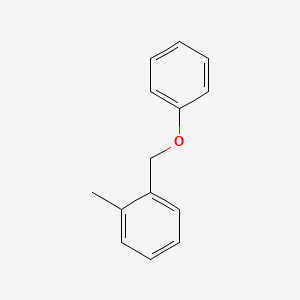

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
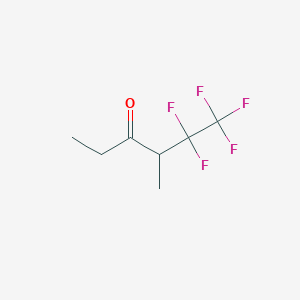

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
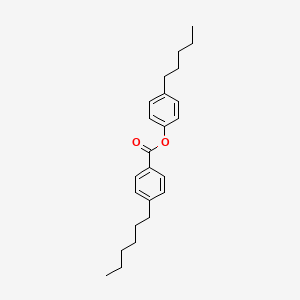
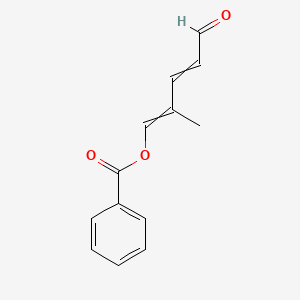

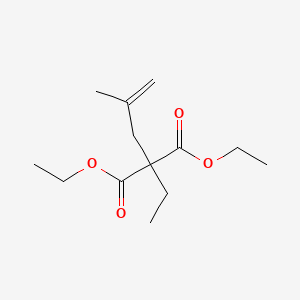
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)

![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
